(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate
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Overview
Description
(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized using hydrazines and formamide under microwave irradiation.
Aldehyde Reaction: The intermediate triazole compound reacts with substituted aldehydes in ethanol with a few drops of sulfuric acid, followed by reflux.
Final Coupling: The final step involves coupling the triazole intermediate with ethyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the double bond in the acrylate moiety, converting it to a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in boiling ethanol.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated acrylate derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating compounds with diverse biological activities .
Biology
In biological research, this compound is studied for its antimicrobial and antifungal properties. The triazole ring is known to interact with various biological targets, making it a valuable component in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential as anticancer agents. The triazole moiety can inhibit the proliferation of cancer cells by inducing apoptosis .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity or disruption of cellular processes . In cancer cells, it induces apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Flupoxam: A triazole herbicide.
Uniqueness
What sets (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate apart is its unique combination of a triazole ring with a chloro-fluoro-substituted phenyl ring and an acrylate moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
1082208-33-0 |
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Molecular Formula |
C14H13ClFN3O2 |
Molecular Weight |
309.72 g/mol |
IUPAC Name |
ethyl (E)-3-(2-chloro-6-fluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate |
InChI |
InChI=1S/C14H13ClFN3O2/c1-2-21-14(20)10(7-19-9-17-8-18-19)6-11-12(15)4-3-5-13(11)16/h3-6,8-9H,2,7H2,1H3/b10-6+ |
InChI Key |
WQKIKJCRWXJTHI-UXBLZVDNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)F)/CN2C=NC=N2 |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CC=C1Cl)F)CN2C=NC=N2 |
Origin of Product |
United States |
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